Home > Products > Screening Compounds P22995 > 17beta-Methylandrost-4-en-3-one
17beta-Methylandrost-4-en-3-one - 39006-59-2

17beta-Methylandrost-4-en-3-one

Catalog Number: EVT-8632829
CAS Number: 39006-59-2
Molecular Formula: C20H30O
Molecular Weight: 286.5 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

17beta-Methylandrost-4-en-3-one, also known as 17beta-methyltestosterone, is a synthetic anabolic steroid derived from testosterone. It is primarily used in medical applications for its androgenic and anabolic properties, which promote muscle growth and enhance physical performance. This compound is classified as a steroid hormone and falls under the category of anabolic steroids, which are often utilized in both clinical settings and illicitly in sports.

Source and Classification

The compound is synthesized from testosterone through various chemical modifications that introduce a methyl group at the 17beta position. It belongs to the class of steroids known as androgens, which are responsible for the development of male characteristics. The International Union of Pure and Applied Chemistry (IUPAC) designation for this compound is 17beta-methyl-4-androsten-3-one.

Synthesis Analysis

Methods

The synthesis of 17beta-methylandrost-4-en-3-one typically involves several key steps:

  1. Starting Material: The synthesis often begins with testosterone or its derivatives.
  2. Methylation: The introduction of the methyl group at the 17 position can be achieved through various methylating agents, such as methyl iodide or Nysted reagent, followed by specific reaction conditions to ensure selectivity.
  3. Rearrangement and Reduction: Subsequent steps may involve rearrangements (e.g., Wagner-Meerwein rearrangement) and reductions to achieve the desired stereochemistry and functional groups.

Technical Details

For example, one method involves the reaction of testosterone with methyl iodide in the presence of a base to yield 17beta-methylandrost-4-en-3-one. The reaction conditions, including temperature and solvent choice, significantly influence the yield and purity of the final product .

Molecular Structure Analysis

Structure

The molecular structure of 17beta-methylandrost-4-en-3-one consists of a steroid backbone characterized by four fused rings (A-D). The presence of a methyl group at the C17 position distinguishes it from testosterone.

Data

  • Molecular Formula: C20H30O2
  • Molecular Weight: 302.45 g/mol
  • Structural Features: The compound features a double bond between C4 and C5, characteristic of many anabolic steroids, which contributes to its biological activity.
Chemical Reactions Analysis

Reactions

17beta-methylandrost-4-en-3-one participates in various chemical reactions typical of steroids:

  1. Reduction Reactions: It can undergo reduction at the ketone group to form alcohol derivatives.
  2. Oxidation Reactions: Under certain conditions, it can be oxidized to form other steroid derivatives.
  3. Conjugation Reactions: The compound can form conjugates with sulfate or glucuronic acid, affecting its metabolic stability and excretion profile.

Technical Details

For instance, when reacted with hydroxylamine under acidic conditions, it can yield oxime derivatives that are useful for further synthetic applications .

Mechanism of Action

Process

The mechanism of action for 17beta-methylandrost-4-en-3-one is primarily mediated through androgen receptors. Upon binding to these receptors, it initiates a cascade of biological responses that lead to increased protein synthesis and muscle hypertrophy.

Data

Research indicates that this compound exhibits a higher anabolic-to-androgenic ratio compared to testosterone, making it particularly effective for muscle growth while minimizing androgenic side effects .

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically a white crystalline powder.
  • Solubility: Soluble in organic solvents like ethanol and chloroform but poorly soluble in water.

Chemical Properties

  • Melting Point: Approximately 162–164 °C.
  • Stability: Relatively stable under standard conditions but sensitive to light and moisture.

Relevant analyses include high-performance liquid chromatography (HPLC) for purity assessment and mass spectrometry for structural confirmation .

Applications

Scientific Uses

17beta-methylandrost-4-en-3-one has several applications:

  1. Medical Use: Prescribed for hormone replacement therapy in cases of androgen deficiency.
  2. Sports Medicine: Used illicitly by athletes to enhance performance due to its anabolic effects.
  3. Research Applications: Investigated for its metabolic pathways and effects on muscle tissue, providing insights into muscle biology and potential therapeutic uses in muscle-wasting diseases .
Introduction to 17β-Methylandrost-4-en-3-one in Academic Research

17β-Methylandrost-4-en-3-one, universally recognized in pharmacological contexts as methyltestosterone, represents a seminal synthetic androgen with profound implications in steroid chemistry and endocrinology. This 4-ene-3-ketosteroid derivative serves as a cornerstone molecule for investigating structure-activity relationships in androgen receptor ligands. Its strategic 17α-methylation confers unique metabolic stability, distinguishing it from endogenous testosterone and establishing its role as a prototypical oral anabolic-androgenic steroid (AAS). Academic research focuses extensively on its stereochemical properties, historical significance in hormone therapy development, and mechanistic interactions with nuclear receptors, providing fundamental insights into androgen physiology and synthetic steroid design [2] [3].

Nomenclature and Structural Classification in Steroid Chemistry

The systematic name 17β-Hydroxy-17α-methylandrost-4-en-3-one adheres to International Union of Pure and Applied Chemistry (IUPAC) conventions, precisely defining its molecular architecture. The core structure comprises a cyclopentanoperhydrophenanthrene nucleus characteristic of all steroidal compounds, with specific modifications governing its biological activity:

  • 17β-hydroxy group: Essential for androgen receptor binding affinity
  • Δ⁴-3-keto system: Provides planar conformation facilitating receptor interaction
  • 17α-methyl group: The defining structural alteration conferring oral bioavailability by inhibiting hepatic first-pass metabolism [2] [3] [5]

Alternative designations include 17α-methyltestosterone and 17α-methylandrost-4-en-17β-ol-3-one, reflecting its relationship to testosterone (17β-hydroxyandrost-4-en-3-one). The molecular formula C₂₀H₃₀O₂ (molecular weight 302.458 g/mol) differentiates it from endogenous androgens through its C17 methyl extension. Crystallographic analysis confirms its orthorhombic crystal structure with specific conformational stability imparted by the angular methyl group at C17. The 17α-methyl configuration creates steric hindrance that profoundly influences metabolic pathways, notably reducing reduction by 17β-hydroxysteroid dehydrogenase and preventing rapid inactivation [1] [3] [5].

Table 1: Nomenclature and Structural Descriptors of 17β-Methylandrost-4-en-3-one

Nomenclature TypeDesignationChemical Significance
Systematic IUPAC Name(8R,9S,10R,13S,14S,17S)-17-Hydroxy-10,13,17-trimethyl-2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-3-oneDefines stereochemistry at all chiral centers
Pharmaceutical NameMethyltestosteroneUnited States Adopted Name (USAN)
CAS Registry58-18-4Unique chemical identifier
Molecular FormulaC₂₀H₃₀O₂Distinguishes from testosterone (C₁₉H₂₈O₂)
Key Functional GroupsΔ⁴-3-ketone, 17β-hydroxy, 17α-methylPharmacophore elements determining receptor binding and metabolic stability

Historical Evolution of 17α-Methyl Steroid Research

The synthesis of methyltestosterone in 1935 by chemists at Schering AG (Berlin) represented a breakthrough in medicinal steroid chemistry. This innovation responded to the critical limitation of oral testosterone therapy: extensive hepatic first-pass metabolism that rendered orally administered testosterone therapeutically ineffective. The strategic 17α-methylation created the first orally bioavailable androgen, commercialized as "Metandren" in 1936. This development catalyzed the golden age of steroid pharmacology, establishing the 17α-alkylation principle that subsequently yielded numerous clinically significant analogs, including fluoxymesterone and oxymetholone [2] [3] [6].

Academic interest intensified through the 1950s-1970s with metabolic studies revealing its dual transformation pathways:

  • Reductive metabolism: Hepatic reduction yielding 17α-methyl-5α/5β-dihydrotestosterone isomers
  • Oxidative metabolism: Cytochrome P450-mediated hydroxylation producing 6β-hydroxy-methyltestosterone as the primary oxidative metaboliteThe discovery of its aromatization to 17α-methylestradiol in 1968 explained unexpected estrogenic effects observed clinically, revealing a novel dimension of steroid interconversion. This period also established its hepatotoxic potential through case reports of cholestasis, distinguishing 17α-alkylated steroids from non-alkylated counterparts [4] [6] [10].

Table 2: Historical Milestones in 17α-Methyl Steroid Research

YearDevelopmentSignificance
1935Chemical synthesis of 17α-methyltestosteroneFirst orally active androgen created
1936Clinical introduction as "Metandren"Established 17α-alkylation as solution to oral bioavailability
1955Development of metandienone (17α-methyl-Δ¹-testosterone)Demonstrated structural modifications enhancing anabolic properties
1963Characterization of 6β-hydroxylation pathwayIdentified primary oxidative metabolite
1968Discovery of aromatization to 17α-methylestradiolExplained estrogenic side effects
1979Androgen receptor binding studies of methylated 4-ene-3-ketosteroidsQuantified receptor affinity relative to testosterone

Role in Androgen Receptor Agonism and Pharmacological Context

Methyltestosterone functions as a full agonist of the intracellular androgen receptor (AR), a ligand-dependent transcription factor regulating male sexual development and anabolic processes. Its binding induces receptor dimerization, nuclear translocation, and interaction with androgen response elements (AREs) in target genes. Research demonstrates a binding affinity approximately 70-90% of 5α-dihydrotestosterone (DHT) for the human AR, with variations depending on assay systems. Unlike testosterone, its structure resists reduction by 5α-reductase in peripheral tissues, resulting in tissue-specific differences in androgenic potency compared to testosterone [2] [5] [9].

Pharmacodynamic profiling reveals its dual anabolic-androgenic properties:

  • Anabolic effects: Nitrogen retention, muscle protein synthesis acceleration, erythropoietin stimulation
  • Androgenic effects: Androgen-responsive gene expression in reproductive tissues

Comparative studies using rodent model bioassays established its anabolic:androgenic ratio between 1:1 and 1:8, contrasting with testosterone's approximately 1:1 ratio. This modest separation reflects significant androgenicity rather than pure anabolic selectivity. Methyltestosterone undergoes metabolic activation through two principal pathways:

  • Tissue-specific reduction: Generation of 17α-methyl-5α-dihydrotestosterone in androgen target tissues
  • Aromatization: Conversion by CYP19 aromatase to 17α-methylestradiol, activating estrogen receptorsThese biotransformations create complex tissue-specific pharmacological effects beyond direct AR activation [4] [5] [9].

Table 3: Pharmacodynamic Profile of Methyltestosterone

Pharmacological ParameterCharacteristicsMethodological Basis
Androgen Receptor Binding Affinity70-90% relative to DHTCompetitive displacement assays using rat prostate cytosol
Transactivation PotencyEC₅₀ = 3.2 nM (vs. testosterone EC₅₀ = 2.1 nM)Reporter gene assays in AR-transfected cells
Anabolic:Androgenic Ratio1:1 to 1:8Levator ani muscle vs. ventral prostate growth in rats
Metabolic ActivationReduction to 17α-methyl-DHT; Aromatization to 17α-methylestradiolIn vitro metabolism studies with human tissues
Protein Binding98% bound (primarily to albumin)Equilibrium dialysis against human serum

Pharmacokinetic investigations demonstrate ~70% oral bioavailability due to the 17α-methyl group's protection against hepatic 17β-hydroxysteroid dehydrogenase. Its plasma half-life ranges from 150-180 minutes, with elimination primarily via hepatic conjugation (glucuronidation/sulfation) and urinary excretion of metabolites. Notably, 6β-hydroxylation represents the major phase I metabolic pathway, catalyzed primarily by CYP3A4, followed by phase II glucuronidation. The identification of 6β-hydroxymethyltestosterone as the principal human metabolite provided critical markers for anti-doping analyses and metabolic studies [3] [5] [7].

Properties

CAS Number

39006-59-2

Product Name

17beta-Methylandrost-4-en-3-one

IUPAC Name

(8S,9S,10R,13R,14S,17S)-10,13,17-trimethyl-1,2,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-3-one

Molecular Formula

C20H30O

Molecular Weight

286.5 g/mol

InChI

InChI=1S/C20H30O/c1-13-4-7-17-16-6-5-14-12-15(21)8-10-20(14,3)18(16)9-11-19(13,17)2/h12-13,16-18H,4-11H2,1-3H3/t13-,16-,17-,18-,19+,20-/m0/s1

InChI Key

SFQNDRJWBXMSPE-ZFRJDGDFSA-N

Canonical SMILES

CC1CCC2C1(CCC3C2CCC4=CC(=O)CCC34C)C

Isomeric SMILES

C[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CCC4=CC(=O)CC[C@]34C)C

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.